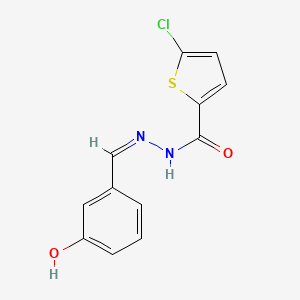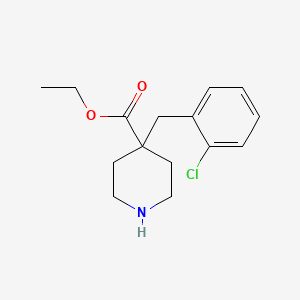
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide, also known as CHBT, is a chemical compound with potential biological and medicinal applications. It belongs to the class of hydrazones and is synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats by inhibiting α-glucosidase activity. It has also been shown to reduce inflammation by inhibiting COX-2 activity. This compound has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to exhibit antitumor activity against various cancer cell lines, including HeLa and MCF-7.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide is its potential as a lead compound for drug discovery. Its diverse biological activities make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments. Its potential toxicity and side effects also need to be studied further.
Future Directions
There are many potential future directions for the study of 5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of its potential as a corrosion inhibitor and fluorescent probe for detecting metal ions. The potential use of this compound in drug discovery and materials science also warrants further investigation. The study of its toxicity and side effects is also important for its safe use in various applications. Overall, this compound is a promising compound with diverse biological activities and potential applications in various fields.
Synthesis Methods
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with 3-hydroxybenzaldehyde in ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization. Other methods include the use of different aldehydes and hydrazides, as well as different solvents and reaction conditions.
Scientific Research Applications
5-chloro-N'-(3-hydroxybenzylidene)-2-thiophenecarbohydrazide has been studied for its potential biological and medicinal applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. This compound has been used in various scientific research applications, including drug discovery, materials science, and biochemistry.
properties
IUPAC Name |
5-chloro-N-[(Z)-(3-hydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-5-4-10(18-11)12(17)15-14-7-8-2-1-3-9(16)6-8/h1-7,16H,(H,15,17)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJSSZASVDJKP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
![1'-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5317935.png)